molecular formula C20H15N3O2 B7459996 methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate

methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate

Cat. No.: B7459996
M. Wt: 329.4 g/mol
InChI Key: FKYUQGVWPIRDCZ-VBKFSLOCSA-N
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Description

Methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a cyano group, a pyrazole ring, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the pyrazole ring are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-cyano-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoate
  • Methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate
  • Ethyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate

Uniqueness

Methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl (Z)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-25-20(24)16(13-21)12-17-14-23(18-10-6-3-7-11-18)22-19(17)15-8-4-2-5-9-15/h2-12,14H,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYUQGVWPIRDCZ-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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